3-Methyl-6-(quinolin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one
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Overview
Description
3-Methyl-6-(quinolin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is a heterocyclic compound that features a quinoline moiety fused with an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(quinolin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline-2-carboxylic acid hydrazide with methyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(quinolin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-(quinolin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(quinolin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline and its substituted derivatives share structural similarities.
Oxadiazine derivatives: Compounds with the oxadiazine ring system, such as 1,3,4-oxadiazoles.
Uniqueness
3-Methyl-6-(quinolin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is unique due to the combination of the quinoline and oxadiazine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62068-62-6 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-methyl-6-quinolin-2-yl-4H-1,3,5-oxadiazin-2-one |
InChI |
InChI=1S/C13H11N3O2/c1-16-8-14-12(18-13(16)17)11-7-6-9-4-2-3-5-10(9)15-11/h2-7H,8H2,1H3 |
InChI Key |
LCZYEUJRWSXEDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN=C(OC1=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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